molecular formula C15H20N2O3 B4116879 N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide

N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide

Cat. No. B4116879
M. Wt: 276.33 g/mol
InChI Key: WSUWBMOHEDUZHY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as ADMIO, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ADMIO has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The compound is also known for its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of key enzymes and signaling pathways involved in inflammation and pain. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. The compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has also been found to exhibit potent analgesic effects in animal models of pain. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized in high yields and purity. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry, making it a well-characterized compound. However, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide also has some limitations. The compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide also has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is the development of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide-based drugs for the treatment of inflammatory and pain disorders. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has shown promising results in animal models of these conditions, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the study of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide's mechanism of action. The compound's precise targets and signaling pathways are not well understood, and further research is needed to elucidate these mechanisms. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide's potential as a lead compound for the development of new drugs should be further explored.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been found to exhibit potent analgesic effects in animal models of pain.

properties

IUPAC Name

N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-8-17(9-11(2)20-10)15(19)16-14-6-4-5-13(7-14)12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUWBMOHEDUZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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